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Compound of Interest

Compound Name:
Myelin proteolipid protein (178-

191)

Cat. No.: B063635 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This document provides a comprehensive guide to inducing Experimental Autoimmune

Encephalomyelitis (EAE) in C57BL/6 mice using the proteolipid protein peptide 178-191 (PLP

178-191). EAE is a widely used animal model for studying the pathogenesis of multiple

sclerosis (MS) and for evaluating potential therapeutic interventions. The C57BL/6 strain

develops a chronic-progressive form of EAE, which mimics certain aspects of human MS.[1]

Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is a CD4+ T cell-mediated autoimmune

disease characterized by inflammation and demyelination in the central nervous system (CNS),

leading to progressive paralysis.[1] The induction of EAE with specific myelin peptides allows

for the investigation of the cellular and molecular mechanisms underlying autoimmune

neuroinflammation. The PLP 178-191 peptide is a known encephalitogenic epitope in the

C57BL/6 mouse strain.[2][3] This model is invaluable for studying disease pathogenesis and for

the preclinical assessment of novel therapeutics for MS.
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Table 1: Typical Disease Course and Clinical Parameters
for PLP (178-191) Induced EAE in C57BL/6 Mice

Parameter Expected Outcome Reference

Antigen Dose 100-200 µ g/mouse [3][4]

Adjuvant

Complete Freund's Adjuvant

(CFA) with Mycobacterium

tuberculosis H37Ra

[1][5]

Pertussis Toxin (PTX) Dose 200-250 ng/mouse [1][4]

PTX Administration
Intraperitoneally (i.p.) on day 0

and day 2 post-immunization
[4][6]

Disease Onset
Typically 10-16 days post-

immunization
[3]

Peak of Disease
Approximately 16-25 days

post-immunization
[3]

Disease Course Chronic-progressive [1]

Expected Incidence >80% [1]

Maximum Mean Clinical Score 2.5 - 3.5 [7]

Table 2: Clinical Scoring Criteria for EAE in Mice
Score Clinical Signs

0 No clinical signs

1 Limp tail

2 Hind limb weakness or paresis

3 Complete hind limb paralysis

4 Hind limb and forelimb paralysis

5 Moribund or dead
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Experimental Protocols
EAE Induction by Active Immunization with PLP (178-
191)
Materials:

Female C57BL/6 mice, 8-12 weeks old

PLP (178-191) peptide (synthesis grade)

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (4

mg/mL)

Pertussis toxin (PTX)

Phosphate-buffered saline (PBS), sterile

Syringes and needles (27G and 30G)

Procedure:

Antigen Emulsion Preparation:

Reconstitute the PLP (178-191) peptide in sterile PBS to a final concentration of 2 mg/mL.

Prepare a 1:1 emulsion of the peptide solution and CFA. To do this, draw equal volumes of

the peptide solution and CFA into two separate syringes connected by a Luer lock.

Force the mixture back and forth between the syringes until a stable, thick white emulsion

is formed. A drop of the emulsion should not disperse when placed in water.

Keep the emulsion on ice to maintain its stability.

Immunization (Day 0):

Anesthetize the mice according to approved institutional protocols.
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Inject 100 µL of the emulsion subcutaneously (s.c.) into two sites on the flank of each

mouse (50 µL per site). This delivers a total of 100 µg of PLP (178-191) peptide.

Administer 200-250 ng of pertussis toxin in 100 µL of PBS via intraperitoneal (i.p.)

injection.[4][6]

Pertussis Toxin Boost (Day 2):

Administer a second i.p. injection of 200-250 ng of pertussis toxin in 100 µL of PBS.[4][6]

Clinical Monitoring:

Beginning on day 7 post-immunization, monitor the mice daily for clinical signs of EAE.

Weigh the mice and record their clinical scores according to Table 2.

Provide supportive care (e.g., moistened food on the cage floor) for severely paralyzed

animals.

Spleen Cell Proliferation Assay
This assay is used to assess the antigen-specific T cell response.

Materials:

Spleens from EAE and control mice

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics

PLP (178-191) peptide

Concanavalin A (ConA) as a positive control

[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., BrdU)

96-well cell culture plates

Procedure:
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Spleen Cell Isolation:

At a desired time point post-immunization (e.g., peak of disease), euthanize the mice and

aseptically remove the spleens.

Prepare single-cell suspensions by gently grinding the spleens between two frosted glass

slides or using a cell strainer.

Lyse red blood cells using an ACK lysis buffer.

Wash the cells with RPMI medium and resuspend to a final concentration of 2 x 10⁶

cells/mL.

Cell Culture:

Plate 100 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well plate.

Add 100 µL of medium containing PLP (178-191) peptide (final concentration 10 µg/mL),

ConA (final concentration 2.5 µg/mL), or medium alone (negative control) to triplicate

wells.

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

Proliferation Measurement:

For the final 18 hours of incubation, add 1 µCi of [³H]-Thymidine to each well.

Harvest the cells onto filter mats using a cell harvester and measure thymidine

incorporation using a scintillation counter.

Alternatively, use a non-radioactive method like BrdU incorporation according to the

manufacturer's instructions.

The results are typically expressed as a stimulation index (SI), which is the mean counts

per minute (CPM) of antigen-stimulated wells divided by the mean CPM of unstimulated

wells.[8]

Cytokine Analysis from CNS Tissue
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This protocol outlines the measurement of cytokine levels in the spinal cord.

Materials:

Spinal cords from EAE and control mice

Homogenization buffer (e.g., RIPA buffer with protease inhibitors)

ELISA kits for specific cytokines (e.g., IFN-γ, IL-17, IL-10)

Microplate reader

Procedure:

Tissue Collection and Homogenization:

At a specific time point during the disease course, euthanize the mice and perfuse with

ice-cold PBS to remove blood from the tissues.

Carefully extract the spinal cord by flushing the spinal canal with PBS.

Snap-freeze the tissue in liquid nitrogen and store at -80°C until use.

Homogenize the spinal cord tissue in homogenization buffer on ice.

Centrifuge the homogenate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.

Collect the supernatant containing the protein lysate.

Cytokine Measurement:

Determine the total protein concentration of the lysate using a standard protein assay

(e.g., BCA assay).

Use commercial ELISA kits to measure the concentration of cytokines such as IFN-γ, IL-

17A, IL-6, and IL-10 in the spinal cord lysates, following the manufacturer's instructions.[9]

Cytokine levels are typically normalized to the total protein concentration and expressed

as pg/mg of total protein.
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Histopathology
This protocol is for assessing inflammation and demyelination in the CNS.

Materials:

Spinal cords from EAE and control mice

4% Paraformaldehyde (PFA) in PBS

Ethanol series (70%, 90%, 100%)

Xylene

Paraffin wax

Microtome

Hematoxylin and Eosin (H&E) stain

Luxol Fast Blue (LFB) stain

Procedure:

Tissue Fixation and Processing:

Euthanize mice and perfuse with PBS followed by 4% PFA.

Dissect the spinal cord and post-fix in 4% PFA overnight at 4°C.

Process the tissue through a graded series of ethanol and xylene, and then embed in

paraffin.

Sectioning and Staining:

Cut 5-10 µm thick sections using a microtome.

For assessment of inflammation, stain sections with H&E. Inflammatory infiltrates will

appear as clusters of dark blue nuclei.
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For assessment of demyelination, stain sections with LFB, which stains myelin blue. Areas

of demyelination will appear pale or pink.

Microscopic Evaluation:

Examine the stained sections under a light microscope.

Score the degree of inflammation and demyelination semi-quantitatively. For example, a 0-

4 scale can be used where 0 = no infiltration/demyelination, 1 = mild, 2 = moderate, 3 =

severe, and 4 = very severe infiltration/demyelination.

Visualization of Workflows and Pathways
Caption: Experimental workflow for PLP (178-191) induced EAE in C57BL/6 mice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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